molecular formula C6H12OS B12571506 (3S)-3-Sulfanylhexanal CAS No. 577969-22-3

(3S)-3-Sulfanylhexanal

Cat. No.: B12571506
CAS No.: 577969-22-3
M. Wt: 132.23 g/mol
InChI Key: MMODARXIJRCRGL-LURJTMIESA-N
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Description

(3S)-3-Sulfanylhexanal is an organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Sulfanylhexanal typically involves the introduction of a thiol group to a hexanal precursor. One common method is the thiol-ene reaction, where a thiol group is added to an alkene under the influence of a radical initiator. The reaction conditions often include the use of UV light or thermal initiators to generate radicals that facilitate the addition of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of biocatalysts or chemical catalysts to achieve the desired transformation. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Sulfanylhexanal undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: (3S)-3-Sulfanylhexanol.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Sulfanylhexanal is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and as a precursor for biologically active compounds.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.

Industry

In industry, this compound is used in the production of flavors and fragrances due to its distinctive odor. It is also used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Sulfanylhexanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate cellular pathways and biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Sulfanylhexanol: Similar structure but with an alcohol group instead of an aldehyde.

    (3S)-3-Sulfanylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (3S)-3-Sulfanylhexylamine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

(3S)-3-Sulfanylhexanal is unique due to the presence of both a thiol and an aldehyde group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications that are not possible with similar compounds lacking either functional group.

Properties

CAS No.

577969-22-3

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

(3S)-3-sulfanylhexanal

InChI

InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m0/s1

InChI Key

MMODARXIJRCRGL-LURJTMIESA-N

Isomeric SMILES

CCC[C@@H](CC=O)S

Canonical SMILES

CCCC(CC=O)S

Origin of Product

United States

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